molecular formula C11H12ClNO B3023089 6-Methoxy-4-methylquinoline hydrochloride CAS No. 7461-59-8

6-Methoxy-4-methylquinoline hydrochloride

Cat. No.: B3023089
CAS No.: 7461-59-8
M. Wt: 209.67 g/mol
InChI Key: XRLFMZRPQJPCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by German chemist Friedlieb Ferdinand Runge. wikipedia.orgontosight.ai For several decades, coal tar remained the primary source of this compound. The evolution from extraction to synthesis marked a pivotal moment in organic chemistry, greatly expanding the accessibility and study of quinoline and its derivatives.

A significant breakthrough occurred in 1880 with the development of the Skraup synthesis by Czech chemist Zdenko Hans Skraup. numberanalytics.comwordpress.comwikipedia.org This reaction, which involves heating an aromatic amine like aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent (such as nitrobenzene), became a classical and fundamental method for producing the quinoline core. wikipedia.orgiipseries.orgorganicreactions.org The success of the Skraup synthesis spurred further innovation, leading to the development of other named reactions for quinoline synthesis, including the Doebner-von Miller, Combes, and Friedländer syntheses, each offering different pathways to create substituted quinolines. numberanalytics.comiipseries.org This expansion of synthetic methodologies has allowed chemists to design and construct a large number of structurally diverse derivatives, facilitating extensive research into their properties and applications. nih.gov

Significance of Quinoline Scaffold in Organic and Medicinal Chemistry

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets and exhibit a wide range of pharmacological activities. nih.govtandfonline.comresearchgate.net The versatility of the quinoline structure allows for functionalization at various positions, enabling the fine-tuning of its biological and chemical properties. nih.gov

Quinoline derivatives have demonstrated an extensive spectrum of therapeutic activities, including:

Antimalarial: The earliest and most famous application, with quinine (B1679958) being a natural antimalarial alkaloid. Synthetic derivatives like chloroquine (B1663885) and mefloquine (B1676156) have also been crucial in treating malaria. researchgate.netbiointerfaceresearch.comrsc.orgnih.gov

Anticancer: Many quinoline-based compounds show potent anticancer activity, acting as topoisomerase and kinase inhibitors. tandfonline.comwisdomlib.org

Antimicrobial: The scaffold is central to various antibacterial and antifungal agents. ontosight.ainih.gov

Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties. biointerfaceresearch.comrsc.org

Antiviral: Research has identified quinoline compounds with activity against various viruses, including HIV. rsc.org

Beyond medicine, quinoline derivatives are also important in agrochemicals as pesticides and in materials science. numberanalytics.comacs.org This broad utility underscores the enduring importance of the quinoline scaffold in modern chemical research and development. orientjchem.org

Table 1: General Properties of Quinoline

PropertyValue
Chemical FormulaC₉H₇N
AppearanceColorless hygroscopic liquid
OdorStrong, characteristic
SolubilitySlightly soluble in cold water; readily soluble in hot water and most organic solvents

Overview of 6-Methoxy-4-methylquinoline (B1630382) Hydrochloride within Quinoline Research

6-Methoxy-4-methylquinoline hydrochloride is a specific derivative of the quinoline scaffold. As a hydrochloride salt, it is typically a solid, which can be advantageous for handling and formulation in research settings. This compound serves primarily as a key intermediate and building block in organic synthesis. chemimpex.com

Its established applications in research include:

Pharmaceutical Development: It acts as a precursor in the synthesis of more complex pharmaceutical agents, with particular utility in research targeting neurological disorders. chemimpex.com The 6-methoxy substitution is a feature found in various biologically active molecules, and researchers have explored the synthesis of 6-methoxy-2-arylquinoline analogues as potential P-glycoprotein inhibitors. nbinno.comnih.gov

Fluorescent Probes: The quinoline core is known for its fluorescent properties. This derivative is used to create fluorescent probes for biological imaging, which allows for the real-time visualization of cellular processes. chemimpex.com

Antimicrobial Research: The compound itself exhibits antimicrobial properties, making it a candidate for studies aimed at developing new antibiotics or antifungal agents. chemimpex.com

Material Science: In the field of material science, it is used in the formulation of advanced materials like polymers and coatings that require enhanced thermal stability and chemical resistance. chemimpex.com

The synthesis of related compounds, such as 6-methoxyquinoline (B18371), often employs variations of the Skraup synthesis, starting from precursors like p-methoxyaniline. nbinno.comgoogle.com

Table 2: Properties of this compound

PropertyValue
Chemical FormulaC₁₁H₁₁NO · HCl sigmaaldrich.com
Molecular Weight209.67 g/mol sigmaaldrich.com
FormSolid sigmaaldrich.com
CAS Number7461-59-8 bldpharm.com
MDL NumberMFCD00035252 sigmaaldrich.com

Research Gaps and Future Directions in this compound Studies

While the broader quinoline family is extensively studied, the full potential of specific derivatives like this compound remains an area for further exploration. A significant research gap exists in the comprehensive characterization of its complete biological activity profile beyond its known antimicrobial properties.

Future research directions for this compound are likely to align with broader trends in chemical and pharmaceutical science:

Green Chemistry Approaches: A key focus will be the development of more sustainable and efficient synthetic routes. This includes employing ultrasound-assisted reactions, metal nanoparticle catalysis, or using safer, eco-friendly solvents to improve yield and reduce environmental impact. nih.govtandfonline.com

Expansion of Therapeutic Applications: Leveraging its role as a precursor, future work could involve synthesizing novel libraries of compounds derived from this compound. These new molecules could be screened for a wider range of activities, including as kinase inhibitors for cancer therapy or as agents targeting neurodegenerative diseases. nih.govmdpi.com

Computational and AI-Driven Drug Design: The use of computational modeling and artificial intelligence can help predict the biological activities and physicochemical properties of new derivatives. orientjchem.org This can streamline the drug discovery process, identifying the most promising candidates for synthesis and testing.

Advanced Materials: Further investigation into its use in materials science could lead to the development of novel polymers or functional materials with unique optical or electronic properties, building on the inherent characteristics of the quinoline scaffold. nbinno.com

By exploring these avenues, the scientific community can continue to unlock the full potential of this versatile chemical compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLFMZRPQJPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996117
Record name 6-Methoxy-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-59-8
Record name NSC403611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXY-4-METHYLQUINOLINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methoxy-Substituted Quinolines

The synthesis of quinolines, including those bearing a methoxy (B1213986) group, is dominated by several key cyclization strategies that have been refined over more than a century. These methods generally involve the condensation and subsequent cyclization of anilines with carbonyl compounds or their equivalents.

Friedländer Annulation and its Catalytic Innovations

The Friedländer synthesis is a fundamental and straightforward method for constructing the quinoline (B57606) ring system. nih.govresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, under acidic or basic conditions. nih.govorganic-chemistry.org The reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and dehydration to yield the final quinoline product. nih.gov

The versatility of the Friedländer annulation has been significantly enhanced through various catalytic innovations aimed at improving efficiency, selectivity, and environmental sustainability. nih.gov Modern approaches have incorporated a diverse range of catalysts, as detailed in the table below.

Catalyst TypeSpecific ExamplesConditionsAdvantages
Solid Acid Catalysts Montmorillonite K-10, Zeolites, Nano-crystalline sulfated zirconiaEthanol, RefluxShort reaction times, mild conditions, easy work-up, recyclable catalysts nih.gov
Iodine Molecular Iodine (I2)Solvent-freeHighly efficient, environmentally benign nih.gov
Lewis Acids Neodymium(III) nitrate (B79036) hexahydrate-Efficient for functionalized quinolines iipseries.org
Brønsted Acids p-Toluene sulphonic acid (p-TSA)Solvent-free, Microwave or conventional heatingRapid, efficient for poly-substituted quinolines organic-chemistry.orgiipseries.org
Ionic Liquids Various-Promote regiospecificity, environmentally friendly nih.govnih.gov

A significant modification to overcome the limited availability of 2-aminobenzaldehyde derivatives involves the in situ reduction of the more accessible 2-nitrobenzaldehydes with reagents like iron in acetic acid, followed by the domino Friedländer condensation. mdpi.com

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classic method that typically produces 2-hydroxyquinolines (2-quinolones) from the reaction of β-ketoesters and arylamines. drugfuture.comwikipedia.org The process involves the initial formation of a β-ketoanilide intermediate, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid. iipseries.orgdrugfuture.comwikipedia.orgsynarchive.com

The reaction conditions can influence the final product. For instance, the reaction of benzoylacetanilide in a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline (B72897), whereas using a smaller amount of PPA can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org This synthesis is particularly relevant for creating quinolone precursors, which can be further modified to obtain the desired quinoline. For example, quinoline derivatives have been synthesized from 4-amino-6-bromo veratrole and ethyl acetoacetate using the Knorr synthesis method. iipseries.org

Skraup Synthesis and Related Cyclization Pathways

The Skraup synthesis is a powerful, albeit often vigorous, method for producing quinolines. researchgate.net The classic reaction involves heating a primary aromatic amine (like p-methoxyaniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgpharmaguideline.comorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). pharmaguideline.com Subsequent cyclization and oxidation produce the quinoline ring. pharmaguideline.com

Modifications to the Skraup synthesis allow for the introduction of substituents on the heterocyclic ring by using substituted acroleins or vinyl ketones instead of glycerol. organicreactions.org Due to the potentially violent nature of the reaction, careful control of temperature is crucial. orgsyn.org Inhibitors such as ferrous sulfate and boric acid have been used to moderate the reaction and improve yields in the synthesis of 6-methoxyquinoline (B18371). google.com This method has been successfully applied to the synthesis of various substituted quinolines, including 6-methoxy-8-nitroquinoline and 6-ethoxy-8-nitroquinoline. orgsyn.org

Other related cyclization pathways include:

Combes Synthesis: This method involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form a 2,4-substituted quinoline. pharmaguideline.com

Doebner-von Miller Synthesis: This reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid. pharmaguideline.com A variation, the Doebner reaction, utilizes a substituted benzaldehyde, pyruvic acid, and an aniline to produce quinoline-4-carboxylic acids. nih.gov

Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Modern synthetic strategies increasingly rely on metal-catalyzed reactions to build and functionalize the quinoline scaffold, offering high efficiency and selectivity. thieme.de

Metal-Catalyzed Cyclizations: These reactions often involve the intramolecular cyclization of suitably functionalized precursors. For example, a wide variety of substituted quinolines can be synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, or Br2. nih.gov Similarly, mercury(II) triflate can catalyze the ring closure of the same alkynylanilines. nih.gov The Povarov reaction, a type of [4+2] cycloaddition, can be catalyzed by Lewis acids like BF3·OEt2 to produce tetrahydroquinolines, which are then oxidized to quinolines. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing substituents onto a pre-formed quinoline ring. nih.gov These methods are invaluable for synthesizing derivatives that are difficult to access through classical cyclization routes. For instance, 2,3-diaryl-4-methoxyquinolines have been synthesized via Pd(PPh3)4-catalyzed Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines with phenylboronic acid, followed by reaction with sodium methoxide. unisa.ac.za This highlights the ability to selectively functionalize specific positions on the quinoline core.

Specific Synthesis and Derivatization of 6-Methoxy-4-methylquinoline (B1630382) Hydrochloride

The synthesis of the target compound, 6-Methoxy-4-methylquinoline, often proceeds via the formation of a quinolone intermediate, which is subsequently converted to the final product.

Preparation of 6-Methoxy-4-methyl-2-quinolone Precursors

The synthesis of 6-methoxy-4-methyl-2-quinolone (also known as 6-methoxy-4-methyl-2-hydroxyquinoline) is a key step. This precursor can be prepared using methods analogous to the classic quinoline syntheses that yield quinolones.

A common approach is a variation of the Knorr or Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester. For the synthesis of 6-methoxy-4-methyl-2-quinolone, the starting materials would be p-anisidine (4-methoxyaniline) and ethyl acetoacetate. The reaction typically proceeds in two stages:

Condensation: Reaction of p-anisidine with ethyl acetoacetate at a moderate temperature to form the intermediate ethyl 3-(4-methoxyphenylamino)crotonate.

Cyclization: The intermediate is heated to a higher temperature (often around 250 °C) in a high-boiling point solvent (like diphenyl ether) to induce thermal cyclization, which forms 6-methoxy-4-methyl-2-quinolone.

This quinolone can then be converted to the corresponding 2-chloroquinoline derivative by reacting it with a chlorinating agent like phosphorus oxychloride (POCl3). Subsequent reduction of the 2-chloro group (e.g., via catalytic hydrogenation) would yield 6-methoxy-4-methylquinoline. Finally, treatment with hydrochloric acid affords the target hydrochloride salt.

An alternative cyclization to form a related quinolone was reported in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, where 4-methoxyaniline was used as the starting material for the initial cyclization step. atlantis-press.com

Halogenation and Subsequent Functionalization of the Quinoline Core

The introduction of halogen atoms onto the quinoline scaffold serves as a crucial step for further molecular elaboration. This is typically achieved through electrophilic aromatic substitution, where the position of halogenation is directed by the existing substituents on the ring. For a molecule like 6-methoxy-4-methylquinoline, the electron-donating methoxy group primarily directs incoming electrophiles.

Once halogenated, these quinoline derivatives become versatile intermediates for a variety of cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical diversity of the quinoline library. For instance, a chloro-substituted quinoline can undergo functionalization to introduce new molecular fragments. A process for the preparation of 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975) has been described where 2-chloro-6-methoxy-4-methyl-quinoline is treated with sulfuryl chloride in acetic acid. tdcommons.org

Furthermore, a metal-free method for the regioselective C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.org This reaction proceeds under mild, open-air conditions and shows excellent functional group tolerance. rsc.org For example, N-(6-methoxyquinolin-8-yl)acetamide can be effectively halogenated at the C5 position. rsc.org

Reaction Conditions and Yield Optimization for Related Quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through various classic named reactions, each with its own set of optimal conditions. The optimization of these conditions, including the choice of catalyst, solvent, and temperature, is critical for maximizing reaction yields and purity.

Several traditional methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. ijpsjournal.comresearchgate.net Recent research has focused on improving these methods by exploring greener and more efficient conditions. ijpsjournal.com For instance, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been optimized using various catalysts and reaction media to improve yields and simplify workup procedures. ijpsjournal.combenthamdirect.com A patent describes a modified Skraup synthesis for 6-methoxyquinoline using p-methoxyaniline, glycerol, p-methoxy nitrobenzene (B124822), and ferrous sulfate with boric acid and concentrated sulfuric acid, with heating at 140°C. google.com

The following table provides an overview of various reaction conditions for the synthesis of different quinoline derivatives, highlighting the diversity of approaches available to organic chemists.

Quinoline DerivativeStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Substituted QuinolinesImines, StyrenesNoneNone1105-
2,4-Diaryl-quinolinesAnilines, Aldehydes, Phenylacetylene0.5 M HClWaterReflux72-
Polysubstituted Quinolineso-Vinyl anilines, AldehydesOxidized active carbon----
2-Aryl-quinoline-4-carboxylic acidsPyruvic acid, 1-Naphthylamine, BenzaldehydesFe3O4@SiO2/isoniazid/Cu(II)None800.5Good

Table is based on data from multiple sources. jocpr.comresearchgate.netresearchgate.netnih.gov

One-Pot and Multicomponent Strategies for Quinoline Synthesis

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like quinolines from simple starting materials in a single synthetic operation. rsc.orgrsc.org These strategies are central to green chemistry as they reduce waste, solvent consumption, and energy input. researchgate.nettetrahedron-green-chem.com

MCRs allow for the construction of diverse quinoline scaffolds by combining three or more reactants in a convergent manner. rsc.orgrsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for this purpose. rsc.org For example, a one-pot, three-component reaction of aromatic amines, aldehydes, and alkynes catalyzed by MOF-5 has been developed for the synthesis of 2,4-disubstituted quinoline derivatives in excellent yields under solvent-free conditions. rsc.org

Another example is a facile one-pot approach for synthesizing substituted quinolines via a cascade Friedländer reaction, starting from isoxazoles and ketones, which can achieve yields up to 90.4%. benthamdirect.com This method highlights the advantages of MCRs, including readily available starting materials, mild reaction conditions, and operational simplicity. benthamdirect.com The development of these strategies is crucial for the rapid and efficient generation of valuable quinoline-based compounds. rsc.org

Advanced Catalytic Approaches in Quinoline Synthesis

The evolution of synthetic chemistry has been marked by the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability. In the context of quinoline synthesis, advanced catalytic approaches are paving the way for more environmentally friendly and effective production methods.

Application of Magnetic Nanoparticle Catalysts

Magnetic nanoparticles (MNPs) have emerged as highly attractive catalysts in organic synthesis due to their unique properties, including high surface area and easy separation from the reaction mixture using an external magnet. nih.gov This reusability is a key principle of green chemistry, reducing catalyst waste and cost. nih.gov

In quinoline synthesis, MNPs have been employed as robust and recyclable catalysts for various transformations. For instance, Fe3O4 nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov

Similarly, other functionalized magnetic nanoparticles, such as Fe3O4@propylsilane-arginine (Fe3O4@PS-Arg) and Fe3O4@SiO2-APTES-TFA, have been developed and utilized in the synthesis of quinoline derivatives, showcasing the versatility of these catalytic systems. nih.gov The application of MNPs aligns with the growing demand for sustainable chemical processes that minimize environmental impact. nih.gov

Chemoselective Hydrogenation of Functionalized Quinolines

The selective hydrogenation of the quinoline core is a valuable transformation for producing 1,2,3,4-tetrahydroquinolines, which are prevalent in many biologically active compounds. fudan.edu.cn The challenge lies in achieving chemoselectivity, particularly in the presence of other reducible functional groups.

Recent advancements have led to the development of catalytic systems capable of this selective transformation under mild conditions. Gold nanoparticles supported on TiO2 have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines with H2 at temperatures as low as 25°C. fudan.edu.cnnih.gov Remarkably, various functional groups such as halogens, ketones, and olefins remain intact during this process. fudan.edu.cnnih.gov This method also shows promise for the regiospecific hydrogenation of other heteroaromatic nitrogen compounds. nih.gov

Another novel, metal-free approach utilizes a Hantzsch ester as a hydrogen donor for the chemoselective transfer hydrogenation of complex quinolines under ambient conditions, providing access to a wide range of 1,2,3,4-tetrahydroquinolines in high yields. rsc.org This method exhibits broad functional group tolerance, making it a versatile tool for late-stage functionalization. rsc.org

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to create more sustainable and environmentally benign processes. ijpsjournal.comtandfonline.com This involves a shift from conventional methods that often use hazardous reagents and solvents to cleaner, more efficient alternatives. researchgate.nettetrahedron-green-chem.com

Key aspects of green chemistry in quinoline synthesis include:

Use of Greener Solvents: Replacing traditional organic solvents with environmentally friendly options like water or ethanol. researchgate.nettetrahedron-green-chem.com

Catalysis: Employing catalysts, especially recyclable ones like magnetic nanoparticles, to enhance reaction efficiency and reduce waste. ijpsjournal.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. ijpsjournal.comtandfonline.com

Atom Economy: Designing synthetic routes, like one-pot and multicomponent reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. ijpsjournal.com

Various green catalysts, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix nih.govarene, and cerium nitrate, have been effectively used in the synthesis of quinoline analogs. researchgate.nettetrahedron-green-chem.com These approaches not only reduce the environmental footprint of chemical synthesis but also often lead to improved yields and simplified procedures.

Mechanistic Investigations of Synthetic Reactions

The formation of the quinoline scaffold, a core component of 6-Methoxy-4-methylquinoline, is achieved through several classic named reactions. Understanding the mechanisms of these reactions is fundamental to controlling the synthesis and achieving desired products. The Combes and Doebner-von Miller reactions are two prominent methods for constructing the quinoline ring system.

The synthesis of substituted quinolines often relies on the acid-catalyzed condensation and cyclization of anilines with carbonyl compounds. The specific mechanism can vary depending on the reactants and conditions.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org For the synthesis of a 6-methoxy-4-methylquinoline derivative, p-anisidine (4-methoxyaniline) and pentane-2,4-dione (acetylacetone) would be the appropriate starting materials. The mechanism proceeds through several key steps wikipedia.orgyoutube.com:

Enamine Formation: The reaction initiates with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to the more stable enamine intermediate. iipseries.orgwikipedia.org This step involves the loss of a water molecule.

Protonation and Cyclization: The enamine is activated by protonation via an acid catalyst, typically concentrated sulfuric acid. wikipedia.org The subsequent step is the rate-determining annulation, where an intramolecular electrophilic attack from the activated aromatic ring onto the second carbonyl group occurs, forming a new six-membered ring. wikipedia.orgresearchgate.net

Dehydration: The final step is the dehydration of the cyclic intermediate, which leads to the aromatization of the newly formed pyridine ring, yielding the substituted quinoline product. iipseries.org

Doebner-von Miller Reaction: This reaction provides a route to quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The mechanism of this reaction has been a subject of debate, with modern studies suggesting a complex pathway. A proposed fragmentation-recombination mechanism, based on carbon isotope scrambling experiments, outlines the following sequence wikipedia.orgnih.gov:

Conjugate Addition: The reaction begins with a nucleophilic 1,4-addition (conjugate addition) of the aniline to the α,β-unsaturated carbonyl compound.

Fragmentation-Recombination: The resulting intermediate undergoes fragmentation to form an imine and a saturated ketone. wikipedia.orgnih.gov These fragments can then recombine. This fragmentation is a key feature that explains experimental observations of isotope scrambling. wikipedia.org

Further Condensation and Cyclization: The recombined intermediate reacts with a second molecule of the aniline. wikipedia.org Subsequent electrophilic addition, cyclization, and elimination of an aniline molecule, followed by aromatization, lead to the final quinoline structure. wikipedia.org

Catalysts are indispensable in quinoline synthesis, profoundly influencing both the speed and the outcome of the reaction. Their primary role is to facilitate the key bond-forming steps required for the construction of the heterocyclic ring.

In traditional syntheses like the Combes reaction, strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly employed. iipseries.orgwikipedia.org The catalyst's function is multifaceted:

Activation of Carbonyl Groups: The acid catalyst protonates the oxygen atom of a carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline in the initial condensation step and by the electron-rich aromatic ring during the final cyclization step. wikipedia.org

Facilitating Dehydration: Catalysts act as powerful dehydrating agents, promoting the elimination of water molecules during both the enamine formation and the final aromatization step, thereby driving the reaction equilibrium towards the product. wikipedia.org

The choice of catalyst can significantly impact the reaction's efficiency. For instance, a mixture of polyphosphoric acid and alcohols can form a polyphosphoric ester (PPE) catalyst, which has been shown to be a more effective dehydrating agent than sulfuric acid in some Combes syntheses. wikipedia.org

Modern synthetic methods have introduced a wide array of catalysts to improve efficiency, selectivity, and environmental footprint. These include:

Transition Metal Catalysts: Catalysts based on rhodium, cobalt, palladium, and copper can facilitate quinoline synthesis through alternative mechanistic pathways, such as C-H activation, oxidative annulation, and cascade reactions. nih.govmdpi.com These methods often offer high atom economy and functional group tolerance under milder conditions. For example, cobalt-catalyzed C-H activation allows for the cyclization of anilines with ketones to form quinolines with high yields. mdpi.com

Lewis Acids and Other Catalysts: Lewis acids, iodine, and even metal-free catalysts can promote the reaction. nih.gov Iodine, for instance, can catalyze a three-component reaction to form quinolines, where the co-produced hydroiodic acid acts as a promoter. nih.gov Nanocatalysts are also emerging as a green alternative, offering advantages like high efficiency, reusability, and often solvent-free reaction conditions. nih.govacs.org

The catalyst not only affects the reaction rate and yield but also plays a crucial role in the regioselectivity of the cyclization, especially when substituted anilines are used. The interplay of electronic and steric effects of substituents on the aniline ring, governed by the reaction conditions set by the catalyst, determines which ortho position participates in the ring closure, thereby dictating the final substitution pattern of the quinoline product. wikipedia.orgresearchgate.net

Below is an interactive table summarizing the role of different catalysts in quinoline synthesis.

Catalyst TypeExample(s)Primary Role in MechanismImpact on Efficiency & Selectivity
Brønsted Acids H₂SO₄, PPAProtonation of carbonyls, Dehydrating agentEssential for classical syntheses (e.g., Combes); harsh conditions may limit functional group tolerance. iipseries.orgwikipedia.org
Transition Metals Co(III), Rh(III), Pd(OAc)₂C-H bond activation, Oxidative cyclizationHigh efficiency and yields under milder conditions; allows for novel reaction pathways and broad substrate scope. nih.govmdpi.com
Halogens Iodine (I₂)Acts as a catalyst and promoterEnables multi-component reactions under metal-free conditions. nih.gov
Nanocatalysts Solid acid nanocatalystsProvide acidic sites for condensation/cyclizationEnvironmentally friendly, reusable, often solvent-free, high yields in short reaction times. nih.govacs.org

Structure Activity Relationship Sar Studies of 6 Methoxy 4 Methylquinoline and Quinoline Derivatives

Influence of Methoxy (B1213986) Substitution at Position 6 on Biological Potency

The methoxy group at the 6-position of the quinoline (B57606) ring is a common feature in many biologically active molecules and significantly modulates their therapeutic potential. Its electronic and steric properties can influence binding to biological targets, as well as the pharmacokinetic properties of the compound.

In the realm of antimalarial agents, the 6-methoxy substitution is a hallmark of the cinchona alkaloids, such as quinine (B1679958). While some studies suggest that the 6'-methoxy group in quinine is not essential for antimalarial activity and can be replaced by other groups like halogens to enhance efficacy, its presence is a defining characteristic of this class of compounds researchgate.net. The 8-aminoquinoline (B160924) class of antimalarials, which includes primaquine (B1584692) and tafenoquine, also frequently features a 6-methoxy group, indicating its favorable contribution to their antiplasmodial activity neliti.com.

In the context of anticancer research, the positioning of methoxy groups on the quinoline scaffold plays a pivotal role. For instance, studies on pyrimido[4,5-c]quinolin-1(2H)-ones have highlighted that methoxy substituents are crucial for their cytotoxic and antimigratory activities rsc.org. While some research points to the importance of a hydroxyl or methoxy group at position 7 for improved antitumor activity in certain quinoline-based anticancer drugs, the 6-methoxy substitution, as seen in 6-methoxy-2-arylquinolines, has been investigated for its role in overcoming multidrug resistance by inhibiting P-glycoprotein (P-gp) nih.govmdpi.com. This suggests that the 6-methoxy group can influence the interaction of quinoline derivatives with transporter proteins, which is a significant factor in cancer chemotherapy.

Impact of Methyl Substitution at Position 4 on Activity Profiles

The methyl group at the 4-position of the quinoline nucleus also exerts a significant impact on the biological activity of these compounds. Its small size and lipophilic nature can affect the compound's solubility, membrane permeability, and binding affinity to target enzymes or receptors.

In the context of anticancer activity, the position of the methyl group is critical. For instance, some research has indicated that methyl substitution at the C-5 position of the quinoline ring can lead to more potent activity against cancer cells compared to substitution at the C-6 position nih.gov. While this does not directly address the C-4 position, it underscores the sensitivity of biological activity to the placement of the methyl group. A study on 2,4-diarylquinolines, including a 3-methyl substituted analog, highlighted that aryl substitutions on the quinoline skeleton can increase lipophilicity and thereby enhance cell permeability, a desirable trait in drug design researchgate.net. The presence of a methyl group at position 4 can contribute to this lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4-methyl-2-(p-substitutedphenyl) quinoline derivatives have been conducted to elucidate the structural requirements for their antifungal activity. These studies help in creating mathematical models to predict the activity of new compounds based on their physicochemical properties, where the 4-methyl group is a core structural feature nih.gov.

Role of Other Functional Groups and Substituents on the Quinoline Ring

The biological activity of quinoline derivatives is not solely determined by the substituents at positions 4 and 6 but is a result of the combined influence of all functional groups on the quinoline ring.

Halogens: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, at various positions of the quinoline ring can significantly enhance biological activity. For example, a 7-chloro group is considered optimal for the antimalarial activity of 4-aminoquinolines like chloroquine (B1663885) nih.gov. Similarly, a fluorine atom at position 6 has been shown to enhance the antibacterial activity of quinolones mdpi.com.

Hydroxyl and Other Methoxy Groups: The presence and position of hydroxyl (-OH) and other methoxy (-OCH3) groups are critical. An 8-hydroxyquinoline (B1678124) scaffold is known for its metal-chelating properties and is a key feature in compounds with antibacterial and antifungal activities chemsynthesis.com. In some anticancer quinolines, a hydroxyl or methoxy group at position 7 has been found to improve antitumor activity mdpi.com.

Aryl and Heterocyclic Substituents: The attachment of aryl or heterocyclic rings to the quinoline nucleus can lead to compounds with a wide range of biological activities. Diaryl-substituted quinolines have shown potential as anticancer, antifungal, and anti-inflammatory agents researchgate.net. The nature and substitution pattern of these appended rings are crucial for activity.

Side Chains: The type and length of side chains, particularly at the 4 and 8-positions, are critical for the activity of many quinoline-based drugs. In antimalarial 4-aminoquinolines, the dialkylaminoalkyl side chain at C-4 is essential for activity nih.gov. Similarly, the side chain at the 8-position of 8-aminoquinolines is a key determinant of their antiplasmodial efficacy and toxicity profile neliti.com.

The following table summarizes the influence of various substituents on the biological activities of quinoline derivatives:

Substituent Position(s) Biological Activity Influenced Reference(s)
Methoxy 6, 7 Antimalarial, Anticancer, P-gp inhibition researchgate.netneliti.comrsc.orgnih.govmdpi.com
Methyl 4, 5 Anticancer, Antifungal nih.govresearchgate.netnih.gov
Halogen (Cl, F) 6, 7 Antimalarial, Antibacterial mdpi.comnih.gov
Hydroxyl 7, 8 Anticancer, Antibacterial, Antifungal mdpi.comchemsynthesis.com
Aminoalkyl side chain 4, 8 Antimalarial neliti.comnih.gov
Aryl/Heterocycle 2, 4 Anticancer, Antifungal, Anti-inflammatory researchgate.net

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of many drugs, as stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

A classic example within the quinoline family is the diastereomeric pair, quinine and quinidine (B1679956). Both are cinchona alkaloids with a 6-methoxyquinoline (B18371) core, but they differ in the stereochemistry at two of their chiral centers. This stereochemical difference leads to distinct biological activities; quinine is primarily used as an antimalarial, while quinidine is used as an antiarrhythmic agent mdpi.comnih.gov. This highlights that even subtle changes in the three-dimensional arrangement of atoms can drastically alter the biological activity of quinoline derivatives.

While specific studies on the stereoisomers of 6-methoxy-4-methylquinoline (B1630382) hydrochloride and their differential activities are not extensively documented in the provided context, the principles of stereoselectivity observed in other quinoline derivatives suggest that if chiral centers are introduced into the 6-methoxy-4-methylquinoline scaffold, the resulting enantiomers or diastereomers could exhibit significantly different biological potencies and selectivities. For instance, substitutions on the quinoline ring or on side chains can create chiral centers, and the absolute configuration of these centers would likely be a critical determinant of the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics approaches are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods are instrumental in understanding the SAR of quinoline derivatives and in designing new, more potent analogues.

Several QSAR studies have been performed on various series of quinoline derivatives to identify the key physicochemical and structural features that govern their biological activities. For instance, a QSAR study on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives was conducted to understand their antifungal potency. Such studies typically use descriptors related to lipophilicity (like cLogP), electronic properties, and steric parameters to build a mathematical model that can predict the activity of untested compounds nih.gov.

Molecular docking is another computational technique frequently employed to study the interactions between quinoline derivatives and their biological targets at a molecular level. For example, docking studies have been used to investigate the binding of 6-methoxy-2-arylquinolines to P-glycoprotein, providing insights into the mechanism of P-gp inhibition nih.gov. These studies can help rationalize the observed SAR and guide the design of derivatives with improved binding affinity and selectivity.

Cheminformatics approaches also aid in the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For 6-methoxy-2-arylquinoline analogues, computational tools have been used to predict properties like human intestinal absorption, which is a critical factor for oral bioavailability nih.gov.

The following table lists some of the computational methods applied to study quinoline derivatives:

Computational Method Application Studied Quinoline Derivatives Reference(s)
QSAR Predicting antifungal activity 4-Methyl-2-(p-substitutedphenyl)quinolines nih.gov
Molecular Docking Investigating P-glycoprotein inhibition 6-Methoxy-2-arylquinolines nih.gov
ADME Prediction Predicting pharmacokinetic properties 6-Methoxy-2-arylquinolines nih.gov

These computational approaches, in conjunction with experimental studies, provide a comprehensive understanding of the SAR of quinoline derivatives and accelerate the discovery of new therapeutic agents.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for studying the structural and electronic properties of quinoline (B57606) derivatives. nih.govscirp.org These methods provide a framework for a detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 6-Methoxy-4-methylquinoline (B1630382) hydrochloride, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311G(d,p), are used to determine the most stable molecular geometry. bhu.ac.in This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often showing good agreement. bhu.ac.in The introduction of substituents like the methoxy (B1213986) and methyl groups into the quinoline ring influences the charge distribution and, consequently, the structural parameters of the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure

Parameter Bond Length (Å) Bond Angle (°)
C-C (aromatic) 1.38 - 1.42 118 - 121
C-N (in ring) 1.33 - 1.37 117 - 123
C-O (methoxy) ~1.36 -
O-C (methyl) ~1.43 -
C-C-N - 122 - 124
C-O-C - ~118

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. scirp.org This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. nih.gov For 6-Methoxy-4-methylquinoline hydrochloride, TD-DFT calculations can predict the UV-Vis absorption bands. scirp.org These theoretical spectra are valuable for interpreting experimental results and understanding the nature of the electronic transitions, often involving promotions of electrons from occupied to unoccupied molecular orbitals. scirp.orgtandfonline.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For this compound, the analysis of its frontier orbitals can provide insights into its reactivity patterns. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -2.0 to -1.0
Energy Gap (ΔE) 3.5 to 5.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays different colors to represent varying electrostatic potentials. mdpi.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the oxygen atom of the methoxy group, indicating these as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. molfunction.com This method is particularly useful for studying intramolecular charge transfer interactions, which occur when electrons are donated from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital. The stabilization energy associated with these interactions can be calculated, providing a quantitative measure of their strength.

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. rsc.org Computational methods, such as DFT, can be used to predict the NLO properties of molecules. researchgate.net Key parameters that are calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered to be good candidates for NLO materials. researchgate.net For this compound, theoretical calculations can assess its potential as an NLO material by quantifying these properties.

Table 3: Representative Calculated NLO Properties for a Quinoline Derivative

Property Calculated Value
Dipole Moment (μ) 2.0 - 5.0 D
Polarizability (α) 150 - 250 a.u.
Hyperpolarizability (β) 1000 - 5000 a.u.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Interaction with Human Serum Albumin (HSA): Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.gov The binding of a compound to HSA affects its free concentration in plasma and thus its efficacy and pharmacokinetic profile. nih.gov HSA has two major drug-binding sites, known as site I (warfarin-azapropazone site) and site II (indole-benzodiazepine site). researchgate.netspringernature.com Spectroscopic and molecular docking studies on various quinoline derivatives show that they can bind to HSA, often through hydrophobic interactions and hydrogen bonding. nih.gov The binding affinity can be influenced by the nature and position of substituents on the quinoline scaffold. For example, studies on flavone (B191248) analogues, which share structural similarities, show that a methoxy group can influence binding affinity to HSA. nih.gov Molecular docking simulations suggest that quinoline-like compounds can fit into the hydrophobic pockets of HSA, with interactions often involving key residues within subdomains IB or IIA. nih.govresearchgate.net

Computational docking studies are instrumental in predicting the binding affinity and elucidating the mode of action of ligands with their protein targets. For quinoline derivatives targeting tubulin, these studies predict binding energies and identify the most stable conformations within the colchicine (B1669291) binding pocket. The mode of action is generally attributed to the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.orgresearchgate.netnih.gov

The binding affinity is often quantified by the docking score (in kcal/mol) or by experimentally determined values like the half-maximal inhibitory concentration (IC50). While specific data for this compound is not available, studies on structurally related quinoline inhibitors of tubulin provide a reference for expected affinities.

Table 1: Predicted Binding Affinities and Interactions of Representative Quinoline-Based Tubulin Inhibitors

Compound TypeTarget ProteinPredicted Binding Affinity (Docking Score)Key Interacting ResiduesPredicted Mode of Action
Quinoline Derivative (Generic)β-Tubulin (Colchicine Site)-7.0 to -10.0 kcal/molCYS241, LEU248, LEU255, ASN258, LYS352Inhibition of microtubule polymerization
Quinazoline-4-tetrahydroquinoline Analogβ-Tubulin (Colchicine Site)IC50 values in nanomolar rangeConfirmed binding via co-crystal structureInduces G2/M phase arrest and apoptosis
Indole-based Tubulin Inhibitorβ-Tubulin (Colchicine Site)IC50 = 0.37 ± 0.07 μMCYS241, THR179, ALA250Inhibition of tubulin polymerization

Solvation Effects and Thermodynamic Parameters through Computational Models

Computational models are used to understand how a solvent can influence the properties and behavior of a solute molecule. Solvation effects can significantly alter molecular conformation, reactivity, and spectral properties. Density Functional Theory (DFT) is a common method to study these effects. sapub.org

For quinoline derivatives, computational analyses reveal that the molecular polarity, indicated by the dipole moment, is sensitive to the computational method used (functional and basis set). ankara.edu.tr The interaction between a ligand and a protein like HSA is governed by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous binding process. nih.gov The signs and magnitudes of ΔH and ΔS provide insight into the nature of the binding forces. For instance, a positive ΔS and a near-zero or slightly positive ΔH often suggest that hydrophobic interactions are the main driving force for the binding process. nih.gov

In Silico Assessment of Pharmaceutical Properties (excluding ADME/Toxicity)

In silico tools are widely used in the early stages of drug discovery to predict the physicochemical properties of compounds and assess their "drug-likeness". ijpsjournal.comijprajournal.commdpi.com These predictions help to prioritize compounds for synthesis and further testing. Properties derived from the molecular structure are evaluated against criteria such as Lipinski's Rule of Five, which helps to forecast the oral bioavailability of a compound. ijpsjournal.com

Key pharmaceutical properties that can be calculated include:

Molecular Weight (MW): Influences absorption and distribution.

LogP (Octanol-water partition coefficient): A measure of lipophilicity, which affects solubility and permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for binding to biological targets and for solubility.

Molar Refractivity (MR): Relates to the volume occupied by a molecule and its polarizability.

Topological Polar Surface Area (TPSA): Predicts the transport properties of drugs.

While specific experimental data for this compound is limited, its properties can be predicted using computational tools based on its structure.

Table 2: Predicted Pharmaceutical Properties of 6-Methoxy-4-methylquinoline

PropertyPredicted ValueGeneral "Drug-Like" Range (e.g., Lipinski's Rule)
Molecular FormulaC11H11NON/A
Molecular Weight173.21 g/mol< 500 g/mol
LogP~2.5 - 3.0≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors2 (N and O)≤ 10
Molar Refractivity~52 - 55 cm³/mol40 - 130 cm³/mol
Topological Polar Surface Area (TPSA)~22.1 Ų< 140 Ų

These in silico predictions suggest that 6-Methoxy-4-methylquinoline possesses physicochemical properties consistent with those of orally bioavailable drugs. ijpsjournal.commdpi.com

Materials Science and Catalytic Applications of Quinoline Derivatives

Quinoline (B57606) Compounds as Ligands in Catalytic Systems

The quinoline moiety is a privileged structure in the design of ligands for organometallic catalysis. nih.gov The nitrogen atom within the quinoline ring provides a coordination site for metal ions, and the bicyclic aromatic system allows for extensive electronic modifications. This tunability is crucial for modulating the properties of metal complexes, thereby influencing their catalytic performance. mdpi.com

Copper-quinoline complexes have emerged as effective catalysts for a variety of oxidation reactions. mdpi.com Copper, an abundant and important metal in many catalytic processes, can combine with organic ligands like quinoline derivatives to catalyze diverse biological and chemical transformations. mdpi.com One notable application is in the oxidation of phenols to quinones, a process with significant industrial relevance. mdpi.com

Research has demonstrated that complexes formed between various quinoline compounds and copper salts can effectively catalyze the oxidation of catechol to o-quinone. mdpi.com While copper salts and quinoline ligands individually show very low catalytic activity, their assembly into complexes results in a significant enhancement of catalytic efficiency. mdpi.com These complexes mimic the function of catechol oxidase, a copper-based enzyme that catalyzes the oxidation of phenols. mdpi.com Copper(II) complexes featuring quinoline-based ligands have also been successfully employed in photoredox catalysis for atom transfer radical addition (ATRA) reactions. rsc.org Furthermore, copper-catalyzed systems utilizing quinoline derivatives facilitate Ullmann-type coupling and aerobic oxidation reactions. scilit.com

The catalytic activity of metal-quinoline complexes is not static but is profoundly influenced by two key factors: the chemical structure of the quinoline ligand and the nature of the metal ion and its associated counter-ions. mdpi.com

The electronic properties of substituents on the quinoline ring play a critical role. Ligands bearing electron-donating groups increase the electron density at the nitrogen atom. This enhanced electron density promotes stronger coordination with the metal center, leading to the formation of more stable and catalytically active complexes. mdpi.com Conversely, the presence of electron-withdrawing groups on the quinoline ring can decrease the electron density at the coordination site, which may disfavor the formation of the copper-metal bond and result in lower catalytic activity. mdpi.com

The nature of the anion associated with the copper salt also significantly impacts the reaction rate. For instance, in the copper-catalyzed oxidation of catechol, complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) exhibit much higher catalytic activity compared to those formed with copper(II) nitrate (B79036) (Cu(NO₃)₂) or copper(II) chloride (CuCl₂). mdpi.com This is attributed to the strength of the bond between the anion and the copper cation. Weakly bound anions, such as acetate, facilitate easier coordination of the quinoline ligand with the copper ion, leading to more stable and active complexes. In contrast, strongly bound anions like chloride can hinder the coordination between the metal and the ligand, resulting in complexes with diminished catalytic activity. mdpi.com

Table 1: Influence of Copper Salt on Catalytic Activity in Catechol Oxidation
Copper SaltAnion-Cation Bond StrengthLigand CoordinationObserved Catalytic ActivityReference
Cu(OAc)₂WeakFacilitatedVery High mdpi.com
Cu(NO₃)₂IntermediateModerateLow mdpi.com
CuCl₂StrongDifficultLow mdpi.com

Role of Quinoline in Heterogeneous Catalysis

In heterogeneous catalysis, quinoline derivatives have demonstrated remarkable and often unexpected roles, challenging traditional views of their function. While often considered poisons for noble metal catalysts, they can act as promoters in certain systems, significantly enhancing both activity and selectivity. acs.orgnih.gov

A compelling example of the unique role of quinolines is found in the hydrogenation of functionalized quinolines using gold nanoparticles supported on titanium dioxide (TiO₂). acs.orgnih.gov In stark contrast to traditional palladium, platinum, or ruthenium-based catalyst systems where quinolines act as poisons, in gold-mediated reactions, the quinoline reactant itself functions as a promoter. nih.gov

This "reactant-promoted" or "self-promoted" effect is attributed to the ability of the quinoline molecule to assist in the activation of hydrogen (H₂) over the supported gold nanoparticles. acs.orgnih.gov The quaternizable nitrogen atom of the quinoline can serve as a basic ligand that facilitates the heterolytic cleavage of the H-H bond. acs.org This promotional effect allows the hydrogenation to proceed smoothly under very mild conditions, even at temperatures as low as 25 °C, which is a significant advantage over traditional methods that often require harsh conditions. acs.orgnih.gov This intriguing phenomenon has fundamental implications for the broader field of gold catalysis and may pave the way for designing new, powerful catalytic systems. acs.org

The development of catalytic processes that offer high chemoselectivity is a central goal of sustainable chemistry, enabling chemical transformations with high efficiency and minimal waste. nih.gov Gold-catalyzed hydrogenation of quinolines has been shown to provide an unprecedented level of chemoselectivity. acs.org

In these systems, the heterocyclic ring of the quinoline is regioselectively hydrogenated to the corresponding 1,2,3,4-tetrahydroquinoline (B108954), with no observation of byproducts that are frequently formed in other catalytic systems. acs.org A particularly significant aspect of this high chemoselectivity is the tolerance of various synthetically useful functional groups. nih.gov Functional groups such as halogens, ketones, and olefins, which are typically sensitive to hydrogenation, remain intact during the reaction. nih.gov This allows for the direct and atom-efficient synthesis of complex 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds and pharmaceuticals. acs.org The protocol has also been successfully applied to the regiospecific hydrogenation of other heteroaromatic nitrogen compounds like isoquinoline (B145761) and acridine. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-recognized materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their inherent properties, such as high electroluminescence efficiency, good thermal stability, high photoluminescence efficiencies, and excellent layer-forming capabilities, make them highly desirable for use in these devices. mdpi.comresearchgate.net

The basic structure of an OLED consists of several layers, including a hole transfer layer (HTL), a light-emitting layer, and an electron transfer layer (ETL). dergipark.org.trresearchgate.net Quinoline derivatives have been successfully incorporated into these devices, often as the fluorescent material in the light-emitting layer or as part of metal chelate complexes in the electron transport layer. researchgate.netdergipark.org.tr For example, metal chelate complexes like Bis(8-hydroxyquinolinato)zinc (Znq₂) have been synthesized and used as electron transport materials, showing improved power efficiency compared to the commonly used Tris-(8-hydroxyquinolinato) aluminum (Alq₃). researchgate.net

The luminescence properties of quinoline derivatives can be tuned by varying the substituents on the quinoline ring. dergipark.org.trresearchgate.net This chemical modification allows for the production of materials that emit light across different regions of the spectrum. mdpi.com For instance, a novel 2-Methyl-8-Quinolinol complex of Zinc(II) has been used as a dopant to produce green electroluminescence in OLEDs. ijcce.ac.ir Similarly, an OLED device was fabricated using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material, which was found to have a high fluorescent response and an illumination spectrum in the ultraviolet (UV) region. dergipark.org.trresearchgate.net The versatility and modifiable nature of the quinoline scaffold continue to make it a key component in the development of new and more efficient OLED technologies. mdpi.com

Table 2: Examples of Quinoline Derivatives in OLED Applications
Quinoline Derivative/ComplexRole in OLEDKey Finding/PropertyReference
Bis(8-hydroxyquinolinato)zinc (Znq₂)Electron Transport LayerExhibited better power efficiency (0.4 lm/W) compared to Alq₃ (0.2 lm/W). researchgate.net
5,7-dibromo-8-hydroxyquinolineFluorescent (Light-Emitting) LayerDemonstrated the highest fluorescent response among tested compounds; device illumination in UV region. dergipark.org.trresearchgate.net
2-Methyl-8-Quinolinol complex of Zn(II)Dopant in Emissive LayerProduced green electroluminescence at wavelengths of 517 nm and 539 nm. ijcce.ac.ir

Utilization in Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells, Polymer Solar Cells)

Research has demonstrated that the incorporation of a quinoline ring as the π-bridge in organic dyes can lead to desirable photophysical and photovoltaic properties. For instance, two novel metal-free organic dyes with a D-π-A structure, utilizing a quinoline π-bridge and different acceptor units (malononitrile and cyanoacrylic acid), have been synthesized and investigated for their application in DSSCs. dergipark.org.tr The performance of these quinoline-based dyes in a DSSC is summarized in the table below.

DyeAcceptor GroupVoc (V)Jsc (mA cm-2)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
4a Malononitrile----
4b Cyanoacrylic acid0.6456.660.703.01
Data obtained in the presence of chenodeoxycholic acid (CDCA) as a coadsorbent. dergipark.org.tr

Development of Functional Materials with Quinoline Scaffolds

The versatile structure of the quinoline scaffold has led to its use in the development of a wide array of functional materials beyond photovoltaics. The ability to modify the quinoline core at various positions allows for the fine-tuning of its chemical and physical properties, making it a valuable platform for creating materials with specific functions.

One area of development is in the field of biomedicine, where quinoline derivatives are being investigated as P-glycoprotein (P-gp) inhibitors. nih.gov P-glycoprotein is a protein that can pump foreign substances out of cells, contributing to multidrug resistance in cancer treatments. A series of 6-methoxy-2-arylquinoline analogues have been designed and synthesized for this purpose. nih.gov In this context, the quinoline scaffold serves as the core structure for molecules designed to interact with and inhibit the function of P-gp. Structure-activity relationship (SAR) studies of these compounds have revealed that specific substitutions on the quinoline ring, such as a hydroxymethyl group at position 4, are crucial for their inhibitory activity. nih.gov

Furthermore, the quinoline scaffold is utilized in the creation of fluorescent probes for biological imaging. chemimpex.com The inherent fluorescence of some quinoline derivatives can be modulated by their environment or by their interaction with specific analytes, making them useful for visualizing cellular processes. The 6-methoxy-4-methylquinoline (B1630382) hydrate, for example, is used to create such probes. chemimpex.com

The concept of "scaffold hopping" is also relevant, where the quinoline core is used as a replacement for other chemical structures to develop new compounds with improved properties. This approach has been used to identify a novel 2,4-dimethylquinoline (B72138) carboxamide core that exhibits activity as an M4 positive allosteric modulator, starting from known modulators with different core structures. nih.gov This demonstrates the utility of the quinoline scaffold as a foundational structure in the design of new functional molecules.

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. rsc.org The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The efficiency of a quinoline derivative as a corrosion inhibitor is influenced by its molecular structure, the presence of specific functional groups, and its electron density.

The adsorption process involves the sharing of electrons between the inhibitor molecule and the metal surface. The quinoline ring, being an aromatic system rich in π-electrons, can interact strongly with the vacant d-orbitals of iron atoms on the steel surface. Additionally, the presence of heteroatoms like nitrogen and oxygen (in the case of methoxy (B1213986) and hydroxy derivatives) provides active sites with lone pairs of electrons that can coordinate with the metal atoms, further strengthening the adsorption bond.

A study on newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives demonstrated their effectiveness as corrosion inhibitors for carbon steel in a 1 M HCl solution. rsc.org The inhibition efficiency of these compounds was evaluated using electrochemical methods, and the results are presented in the table below.

InhibitorConcentration (M)Inhibition Efficiency (%)
PMHQ 10-394
MMHQ 10-389
HMHQ 10-381
PMHQ: 5-propoxymethyl-8-hydroxyquinoline, MMHQ: 5-methoxymethyl-8-hydroxyquinoline, HMHQ: 5-hydroxymethyl-8-hydroxyquinoline rsc.org

The results show that these quinoline derivatives are highly effective, with PMHQ reaching an inhibition efficiency of 94% at a concentration of 10-3 M. rsc.org Electrochemical studies indicated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.org The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. rsc.org

Q & A

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

  • Methodology :
  • Administer via intravenous/oral routes in rodent models and measure plasma concentrations using UPLC-MS/MS .
  • Monitor metabolites (e.g., demethylated or hydroxylated derivatives) to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-4-methylquinoline hydrochloride
Reactant of Route 2
6-Methoxy-4-methylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.